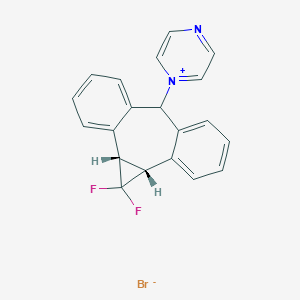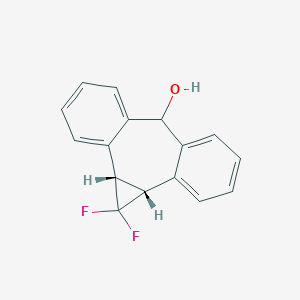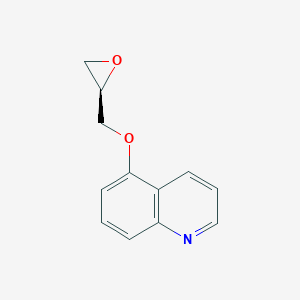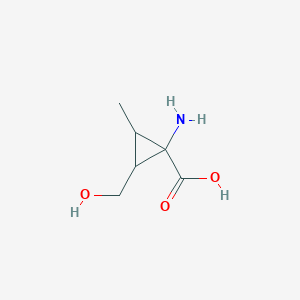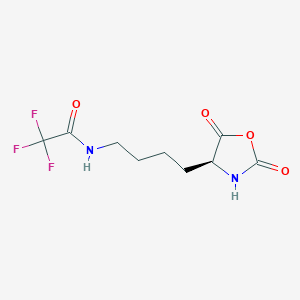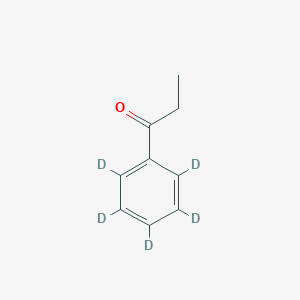
1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one (PDP) is an organic compound that has been widely studied due to its unique properties and potential applications. PDP is a five-carbon molecule with two oxygen atoms, two hydrogen atoms, and three deuterium atoms. It has been studied for its potential use in a variety of areas, including scientific research, drug development, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
- Prodrugs for Enhanced Drug Delivery : Compounds similar to "1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one" have been studied for their potential as prodrugs to improve the delivery and efficacy of therapeutic agents. For example, derivatives of L-Dopa, a well-known Parkinson's disease medication, have been synthesized to enhance its lymphotropic properties and bioavailability, indicating a potential research avenue for similar compounds in improving drug delivery mechanisms (Garzon-Aburbeh et al., 1986).
Anti-inflammatory and Gastroprotective Properties
- Chalcone Derivatives for Anti-inflammatory and Gastroprotective Effects : Research on chalcones, which share a similar structural motif with the given compound, has shown that these compounds can have significant anti-inflammatory and gastroprotective properties. This suggests potential research applications of "1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one" in the development of new treatments for inflammation and gastric ulcers (Okunrobo et al., 2006).
Neuropharmacological Research
Anticonvulsant Activity : Hybrid compounds combining features from established antiepileptic drugs have been synthesized and shown to exhibit broad anticonvulsant activity across various seizure models. This highlights a potential application for structurally related compounds in neuropharmacological research aimed at developing new treatments for epilepsy and related neurological disorders (Kamiński et al., 2015).
Acetylcholinesterase Inhibition : Compounds with a similar backbone have been designed to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This suggests a potential application in designing novel therapeutics for neurodegenerative diseases (Nagel et al., 1995).
Eigenschaften
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310810 |
Source


|
| Record name | 1-Propanone, 1-(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one | |
CAS RN |
54419-23-7 |
Source


|
| Record name | 1-Propanone, 1-(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


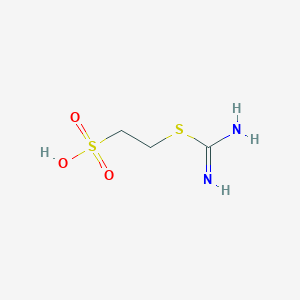
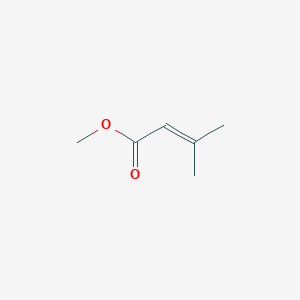
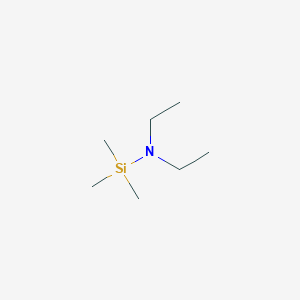
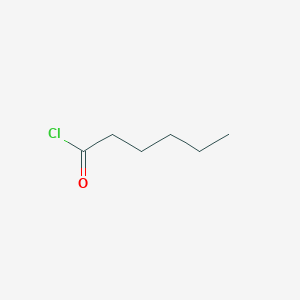
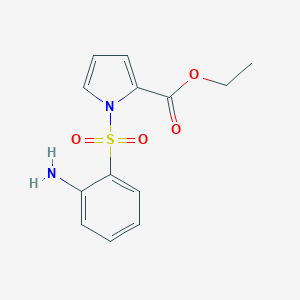

![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
